Butyl 2,2-difluoroacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

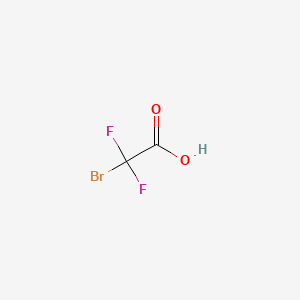

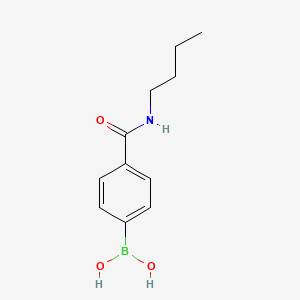

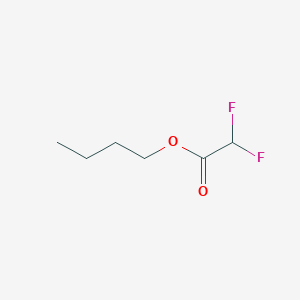

Butyl 2,2-difluoroacetate is an organic chemical compound. It is used as an intermediate in the synthesis of pharmaceuticals and high-energy materials .

Molecular Structure Analysis

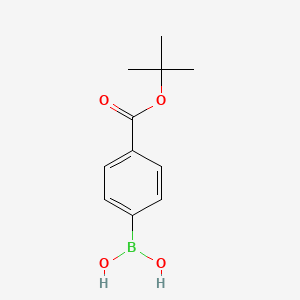

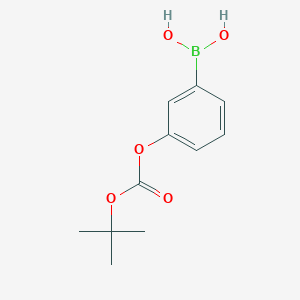

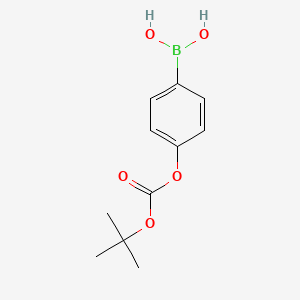

The molecular formula of Butyl 2,2-difluoroacetate is C6H10F2O2 . The molecular weight is 152.14 g/mol.Physical And Chemical Properties Analysis

Butyl 2,2-difluoroacetate has a molecular weight of 180.13 g/mol and a boiling point of 144-146 °C. It is soluble in most organic solvents, including methanol, ethanol, acetone, and diethyl ether.Aplicaciones Científicas De Investigación

- Summary of Application : Fluorinated molecules have a wide range of applications and are used as medicines, agrochemicals, and in various industries . The incorporation of fluorine atoms into a drug molecule can modulate several important properties including its metabolism, pharmacokinetics, and ability to permeate biological tissues .

- Methods of Application : Fluorination and fluoroalkylation — incorporation of a trifluoromethyl, difluoromethyl, or monofluoromethyl group — are the major strategies used for the construction of carbon–fluorine bonds and fluorinated carbon–carbon bonds .

- Results or Outcomes : The pharmaceutical industry relies on fluorination and fluoroalkylation methods, and pressure is mounting to make these processes more environmentally friendly .

- Summary of Application : Fluorine is introduced for the design of cyclic peptides through alkylation .

- Methods of Application : The first step to introduce the fluorine for the design of cyclic peptides was the alkylation with ethyl 2-bromo-2,2-difluoroacetate in the presence of triphenylphosphine and diethylzinc in THF .

- Results or Outcomes : The result of this process is the successful introduction of fluorine into the cyclic peptide .

Organofluorine Chemistry

Design of Cyclic Peptides

- Summary of Application : Alkali metal batteries (AMBs) have emerged as promising candidates for next-generation energy storage . Despite their high theoretical specific capacity and output voltage, AMBs face critical challenges related to high reactivity with electrolytes and unstable interphases .

- Methods of Application : This field involves innovative electrolyte molecular designs, such as ether, ester, sulfone, sulfonamide, phosphate, and salt, aimed at overcoming the above-mentioned challenges .

- Results or Outcomes : The development of these innovative electrolyte molecular designs has led to advancements in the performance and reliability of AMBs .

- Summary of Application : Fluorinated compounds are used in a wide range of applications, including medicines, agrochemicals, and various industries . The incorporation of fluorine atoms into a drug molecule can modulate several important properties, including its metabolism, pharmacokinetics, and ability to permeate biological tissues .

- Methods of Application : The major strategies used for the construction of carbon–fluorine bonds and fluorinated carbon–carbon bonds are fluorination and fluoroalkylation .

- Results or Outcomes : The pharmaceutical industry relies on these methods, and there is pressure to make these processes more environmentally friendly .

Electrolyte Molecular Design for Alkali Metal Batteries

Synthesis of Fluorinated Compounds

- Summary of Application : Photoredox catalysis has emerged as a powerful strategy in synthetic organic chemistry . It enables high-yielding transformations of challenging substrates with very simple reaction conditions .

- Methods of Application : The process involves the use of strong bis-cyclometalated iridium photoreductants with electron-rich β-diketiminate (NacNac) ancillary ligands . Using blue or green visible-light activation, a variety of reactions are demonstrated, which include hydrodehalogenation, cyclization, intramolecular radical addition, and prenylation via radical-mediated pathways .

- Results or Outcomes : This work paves the way for the continued expansion of the substrate scope in photoredox catalysis .

- Summary of Application : Esters and their derivatives are distributed widely in natural products, pharmaceuticals, fine chemicals and other fields . Therefore, esterification reaction becomes more and more popular in the photochemical field .

- Methods of Application : In this review, three types of reactions to synthesize esters using photochemical strategies are highlighted . The reaction mechanisms involve mainly single electron transfer, energy transfer or other radical procedures .

- Results or Outcomes : The development of versatile synthetic methods of ester is still an important research topic in organic chemistry .

Photoredox Catalysis

Photocatalytic Synthesis of Ester Derivatives

Direcciones Futuras

Propiedades

IUPAC Name |

butyl 2,2-difluoroacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O2/c1-2-3-4-10-6(9)5(7)8/h5H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVBWFXWJTVAKMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378462 |

Source

|

| Record name | butyl 2,2-difluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyl 2,2-difluoroacetate | |

CAS RN |

368-35-4 |

Source

|

| Record name | Butyl 2,2-difluoroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=368-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | butyl 2,2-difluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.